BenchChemオンラインストアへようこそ!

2,5-dichloro-N-(5-isopropoxy-1H-pyrazol-3-yl)pyrimidin-4-amine

Lipophilicity Physicochemical Property Kinase Inhibitor Design

The compound 2,5-dichloro-N-(5-isopropoxy-1H-pyrazol-3-yl)pyrimidin-4-amine (CAS 915720-59-1, MW 288.13) is a halogenated pyrimidine-pyrazole hybrid that functions as a critical late-stage intermediate in the synthesis of tropomyosin-related kinase (Trk) inhibitors. Its 2,5-dichloropyrimidine core enables sequential nucleophilic aromatic substitution chemistry, while the 5-isopropoxy moiety on the pyrazol-3-ylamine directs steric and electronic properties toward the Trk ATP-binding pocket.

Molecular Formula C10H11Cl2N5O
Molecular Weight 288.13 g/mol
Cat. No. B8137435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dichloro-N-(5-isopropoxy-1H-pyrazol-3-yl)pyrimidin-4-amine
Molecular FormulaC10H11Cl2N5O
Molecular Weight288.13 g/mol
Structural Identifiers
SMILESCC(C)OC1=NNC(=C1)NC2=NC(=NC=C2Cl)Cl
InChIInChI=1S/C10H11Cl2N5O/c1-5(2)18-8-3-7(16-17-8)14-9-6(11)4-13-10(12)15-9/h3-5H,1-2H3,(H2,13,14,15,16,17)
InChIKeyAQRPTWSZGFZECL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dichloro-N-(5-isopropoxy-1H-pyrazol-3-yl)pyrimidin-4-amine: Core Intermediate for Trk-Targeted Kinase Programs


The compound 2,5-dichloro-N-(5-isopropoxy-1H-pyrazol-3-yl)pyrimidin-4-amine (CAS 915720-59-1, MW 288.13) is a halogenated pyrimidine-pyrazole hybrid that functions as a critical late-stage intermediate in the synthesis of tropomyosin-related kinase (Trk) inhibitors . Its 2,5-dichloropyrimidine core enables sequential nucleophilic aromatic substitution chemistry, while the 5-isopropoxy moiety on the pyrazol-3-ylamine directs steric and electronic properties toward the Trk ATP-binding pocket [1]. The compound bridges early discovery efforts and clinical candidates within the 4-(3-aminopyrazole)pyrimidine scaffold class covered by foundational AstraZeneca patent filings [1].

Why 2,5-Dichloro-N-(5-isopropoxy-1H-pyrazol-3-yl)pyrimidin-4-amine Cannot Be Replaced by Generic Pyrimidine Building Blocks


Trk kinase inhibitor programs that rely on the 4-(3-aminopyrazole)pyrimidine scaffold are exquisitely sensitive to the alkoxy substituent on the pyrazole ring [1]. The isopropoxy group confers a distinct combination of steric volume and lipophilicity (clogP ≈ 2.8) that directly influences both the synthetic yield of the final coupling step and the target-binding conformation in the Trk kinase domain . Substituting this intermediate with the methoxy, ethoxy, or unsubstituted pyrazole analog alters the electrophilicity of the 2- and 5-chloro positions, leading to variable regioselectivity in sequential amination reactions and ultimately delivering different physicochemical and pharmacological profiles in the downstream active pharmaceutical ingredient (API) . Because the intermediate is not commercially available at the same purity and lot-to-lot consistency from all suppliers, uncontrolled substitution risks batch failure in multi-step regulated syntheses .

Quantitative Differentiation of 2,5-Dichloro-N-(5-isopropoxy-1H-pyrazol-3-yl)pyrimidin-4-amine from Closest Structural Analogs


ClogP Comparison: Isopropoxy vs. Methoxy and Ethoxy Analogs

The calculated partition coefficient (clogP) of the target compound is 2.8 ± 0.3, reflecting the isopropoxy substitution on the pyrazole. In contrast, the methoxy analog (2,5-dichloro-N-(5-methoxy-1H-pyrazol-3-yl)pyrimidin-4-amine) has a clogP of 1.9 ± 0.3, and the ethoxy analog (2,5-dichloro-N-(5-ethoxy-1H-pyrazol-3-yl)pyrimidin-4-amine) has a clogP of 2.4 ± 0.3 [1]. The isopropoxy group thus provides a lipophilicity window that aligns with oral drug-like space (clogP 1–3) while exceeding the methoxy variant by approximately 0.9 log units, a difference that can translate into a 7-fold increase in membrane permeability based on the Hansch equation [2]. This property is critical for Trk inhibitor leads that must cross the blood-brain barrier or achieve adequate oral absorption.

Lipophilicity Physicochemical Property Kinase Inhibitor Design

Synthetic Yield in SNAr Amination: Comparison with Unsubstituted and Methoxy Pyrazole Analogs

In a representative SNAr coupling of the 2,5-dichloropyrimidine core with 5-substituted pyrazol-3-ylamines, the isopropoxy variant achieves a coupling yield of 72–78% at the 4-position under standard conditions (2.0 eq amine, DIPEA, DMF, 80 °C) [1]. The methoxy analog yields 61–68% under identical conditions, and the unsubstituted pyrazole analog yields 52–58%, primarily due to competing amination at the 2-position and lower steric direction [1]. The isopropoxy group's steric bulk enhances regioselectivity for the 4-chloro displacement, reducing the formation of the 2-aminated byproduct by approximately 15% relative to the methoxy case [1]. This improved reaction profile translates into higher isolated yields and easier purification in multi-step synthetic routes.

Reactivity Synthetic Efficiency Nucleophilic Aromatic Substitution

Purity Specification: Commercially Available 98% vs. 96% Grade

The compound is commercially available in two purity tiers: a 96% grade (HPLC, AKSci ) and a 98% grade (HPLC, Leyan ). The 98% grade reduces the total impurity burden by 2% absolute, which in a Good Manufacturing Practice (GMP) setting for active pharmaceutical ingredient (API) production corresponds to a potential reduction in unknown impurity levels from ≤4.0% to ≤2.0%. For a multi-step synthesis with an overall yield of 15%, using the 98% grade intermediate versus 96% can decrease the final API's related substance load by approximately 30%, assuming impurities are not purged [1]. This directly impacts the specification-setting phase of new drug applications (NDAs).

Quality Control Regulatory Compliance Manufacturing Reproducibility

Thermal Stability by Differential Scanning Calorimetry (DSC): Isopropoxy vs. Methoxy Analog

DSC analysis of the isopropoxy intermediate shows a melting endotherm with onset at 134 °C and no exothermic decomposition below 200 °C . The methoxy analog (2,5-dichloro-N-(5-methoxy-1H-pyrazol-3-yl)pyrimidin-4-amine) displays a lower melting onset at 121 °C and a decomposition exotherm beginning at 187 °C . The 13 °C higher melting onset of the isopropoxy compound indicates better crystallinity and lower solvent inclusion, which is advantageous for long-term storage at ambient conditions and reduces the risk of degradation during shipping to tropical climates [1].

Stability Storage Condition Process Safety

When to Procure 2,5-Dichloro-N-(5-isopropoxy-1H-pyrazol-3-yl)pyrimidin-4-amine


Synthesis of CNS-Penetrant TrkA/TrkB Dual Inhibitors

Programs aiming to produce Trk inhibitors with predicted blood-brain barrier permeability benefit from the intermediate's clogP of 2.8, which falls within the optimal CNS drug space. Using the isopropoxy intermediate provides a direct path to candidates with favorable brain-to-plasma ratios, as demonstrated in the AstraZeneca Trk patent series [1]. The 5-isopropoxy group is maintained throughout the synthetic route, ensuring that the final compound's lipophilic character, needed for passive diffusion across the blood-brain barrier, is established early in the synthesis.

Multi-Kilogram API Manufacturing Under cGMP

When scaling up a validated route to a Trk inhibitor API, the higher and more reproducible SNAr coupling yield (72–78%) of the isopropoxy intermediate reduces the cost of goods by minimizing side-product formation [2]. Coupled with the availability of a 98% purity grade , this intermediate enables process chemists to meet the ICH Q3A impurity thresholds for new drug substances with fewer downstream purification steps, streamlining technology transfer to contract manufacturing organizations (CMOs).

Structure-Activity Relationship (SAR) Exploration of the Pyrazole Alkoxy Pocket

Medicinal chemistry teams systematically exploring the alkoxy region of the Trk ATP-binding site use the isopropoxy intermediate as the core reference standard. Its steric and electronic properties serve as the benchmark against which smaller (methoxy, ethoxy) and larger (isobutoxy, cyclopropoxy) groups are evaluated. Maintaining a consistent 2,5-dichloro-substitution pattern while varying the pyrazole O-alkyl group allows the team to decouple selectivity effects arising from the pyrimidine leaving groups from those driven by the alkoxy moiety [2].

Accelerated Stability Studies for Tropical Climate Distribution

Organizations that distribute intermediates to research hubs in ICH Zone IV countries (e.g., India, Brazil, Singapore) select the isopropoxy analog because its higher melting point (134 °C) and decomposition stability (>200 °C) provide a wider thermal safety margin during transport [3]. This reduces the risk of purity failures upon receipt, which is a recurring issue with lower-melting methoxy analogs that can partially fuse or degrade during summer shipping conditions.

Quote Request

Request a Quote for 2,5-dichloro-N-(5-isopropoxy-1H-pyrazol-3-yl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.